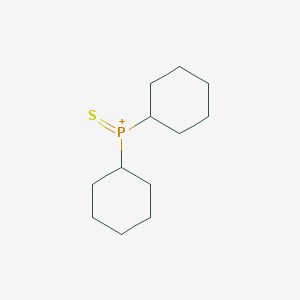

Dicyclohexylphosphine sulfide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22PS+ |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

dicyclohexyl(sulfanylidene)phosphanium |

InChI |

InChI=1S/C12H22PS/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 |

InChI Key |

NRFSRFWGYANWJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[P+](=S)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclohexylphosphine Sulfide and Analogues

Established Chemical Synthesis Pathways

Traditional methods for the synthesis of dicyclohexylphosphine (B1630591) sulfide (B99878) and related compounds have laid the groundwork for organophosphorus chemistry. These pathways are characterized by their reliability and have been widely used for decades.

Direct Oxidation of Dicyclohexylphosphines with Elemental Sulfur

The most direct and common method for the preparation of tertiary phosphine (B1218219) sulfides is the oxidation of the corresponding tertiary phosphine with elemental sulfur (S₈). This reaction is typically straightforward and high-yielding. The trivalent phosphine, such as dicyclohexylphosphine, acts as a nucleophile, attacking the eight-membered sulfur ring and leading to the formation of the corresponding phosphine sulfide. This method is widely applicable to a variety of phosphines. For instance, tris[2-(organylthio)ethyl]phosphines are readily oxidized by elemental sulfur to their corresponding phosphine sulfides in high yields. researchgate.net Similarly, primary phosphine sulfides can be prepared by the oxidation of primary phosphines with elemental sulfur. researchgate.net

Conversion from Dicyclohexylphosphine Oxides using Phosphorus(V) Sulfide

Lithium Sulfide-Mediated Reactions with Chlorophosphines for Diphosphine Monosulfides

A simple and effective method for the synthesis of diphosphine monosulfides involves the reaction of chlorophosphines with lithium sulfide. rsc.orgrsc.org This approach has been used to prepare 1,1,2,2-tetracyclohexyldiphosphine monosulfide by treating dicyclohexylchlorophosphine with lithium sulfide. lookchem.com The reaction typically proceeds by dissolving one equivalent of lithium sulfide in a suitable solvent, such as acetonitrile, followed by the addition of two equivalents of the chlorophosphine. rsc.org This method provides high yields of the desired diphosphine monosulfide, which can serve as a convenient precursor for various ligands. rsc.orgrsc.org

Palladium-Catalyzed Carbon-Phosphorus Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-phosphorus bonds, enabling the synthesis of a wide array of phosphine derivatives. These methods offer a high degree of functional group tolerance and have been applied to the synthesis of tertiary phosphines. While direct synthesis of dicyclohexylphosphine sulfide via this method is less commonly reported, the underlying principles are relevant. Palladium catalysts, often in conjunction with specific ligands, facilitate the coupling of aryl or alkyl halides with phosphine sources. For example, palladium-catalyzed reactions of iodo-substituted substrates with dicyclohexylphosphine have been used to create new phosphine ligands. researchgate.net These phosphines can then be subsequently sulfurized to the corresponding phosphine sulfides. Furthermore, palladium-catalyzed P-C cross-coupling reactions of hydroxymethylphosphine sulfide derivatives with aryl halides have been employed to synthesize oligo(triarylphosphine sulfide)s. researchgate.net

Advanced and Emerging Synthetic Approaches

Recent advancements in catalysis have opened new avenues for the synthesis of chiral and functionalized phosphine sulfides, moving beyond traditional methods to offer greater control and efficiency.

Iridium-Catalyzed Asymmetric Allylic Substitution Utilizing Phosphine Sulfides as Nucleophilic Reagents

A significant development in the synthesis of chiral phosphorus compounds is the use of phosphine sulfides as nucleophilic reagents in iridium-catalyzed asymmetric allylic substitution reactions. dicp.ac.cnnih.govresearchgate.net This methodology allows for the synthesis of branched allylic phosphine compounds with high regioselectivity and excellent stereoselectivity (up to 99.9% enantiomeric excess). dicp.ac.cnnih.gov The key to this reaction's success is the use of phosphine sulfides, which exhibit a relatively low deactivation capacity towards the metal catalyst compared to their trivalent phosphine counterparts. dicp.ac.cn In this process, a secondary phosphine sulfide attacks an allyl-iridium intermediate to generate the allylic phosphine sulfide product and regenerate the iridium catalyst. dicp.ac.cn This approach provides a highly efficient and atom-economic route to valuable chiral allylic phosphine compounds. researchgate.net

Table 1: Summary of

| Methodology | Reactants | Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|---|

| Direct Oxidation | Dicyclohexylphosphine | Elemental Sulfur (S₈) | This compound | Simple, high-yielding, common method. |

| Conversion from Oxide | Dicyclohexylphosphine Oxide | Phosphorus(V) Sulfide (P₄S₁₀) | This compound | Useful when the phosphine oxide is more accessible. |

| Lithium Sulfide-Mediated Reaction | Dicyclohexylchlorophosphine | Lithium Sulfide (Li₂S) | 1,1,2,2-Tetracyclohexyldiphosphine Monosulfide | Effective for synthesizing diphosphine monosulfides. |

| Palladium-Catalyzed Cross-Coupling | Aryl/Alkyl Halides, Phosphine Source | Palladium Catalyst, Ligand | Tertiary Phosphines (precursors) | Versatile for creating C-P bonds; requires subsequent sulfurization. |

| Iridium-Catalyzed Asymmetric Allylic Substitution | Secondary Phosphine Sulfide, Allylic Substrate | Iridium Catalyst, Chiral Ligand | Chiral Allylic Phosphine Sulfides | Provides high stereoselectivity and regioselectivity. |

Nickel-Catalyzed Aryl Exchange Reactions for Aryl Sulfide Synthesis

A notable advancement in the synthesis of aryl sulfides, which are structurally related to the sulfide moiety in this compound, is the development of nickel-catalyzed aryl exchange reactions. This methodology circumvents the use of odorous and toxic thiols by employing 2-pyridyl sulfide as a sulfide donor. nih.govorganic-chemistry.org The reaction facilitates an exchange between the aryl group of the sulfide donor and another aryl group from an electrophile, such as an aromatic ester, arenol (B1447636) derivative, or aryl halide. nih.govorganic-chemistry.org

The success of this transformation hinges on a specific nickel catalyst system, typically composed of a nickel precursor and a dcypt (1,2-bis(dicyclohexylphosphino)ethane) ligand. nih.govacs.org This catalyst is capable of mediating both the cleavage and formation of aryl-sulfur (Aryl-S) bonds required for the exchange. nih.govresearchgate.net Mechanistic investigations suggest that the catalytic cycle involves the simultaneous oxidative addition of both the aryl sulfide and the aryl electrophile (e.g., aromatic ester) to the Ni(0) center. acs.orgresearchgate.net This is followed by a ligand exchange between the resulting aryl-nickel-sulfide and aryl-nickel-oxide species, which ultimately leads to the formation of the new aryl sulfide product through reductive elimination. nih.govacs.org The use of zinc as a reductant is often crucial for regenerating the active Ni(0) catalyst. nih.gov

Table 1: Key Components of Nickel-Catalyzed Aryl Exchange for Aryl Sulfide Synthesis

| Component | Role/Example | Reference |

|---|---|---|

| Catalyst | Ni/dcypt or Ni/dcype | nih.govresearchgate.net |

| Sulfide Donor | 2-Pyridyl sulfide | nih.govorganic-chemistry.org |

| Aryl Electrophile | Aromatic esters, Arenol derivatives, Aryl halides | organic-chemistry.orgacs.org |

Exploration of Biologically Inspired Synthesis: Microbial P=S Bond Formation

A novel and sustainable approach to forming the phosphorus-sulfur double bond (P=S) found in this compound is through microbial synthesis. chemrxiv.orgnih.gov Research has demonstrated that diverse bacteria, including common laboratory strains of Escherichia coli, can effectively catalyze the conversion of tertiary phosphines to their corresponding phosphine sulfides. nih.govle.ac.uk This biotransformation leverages the cell's central sulfur metabolism. nih.gov

The proposed mechanism involves the metabolic generation of reactive sulfur species, such as sulfane sulfur, under aerobic conditions. nih.gov These biologically derived, electrophilic sulfur reagents then undergo what is believed to be a non-enzymatic reaction with the phosphine substrate (e.g., triphenylphosphine) to form the P=S bond. chemrxiv.orgnih.gov This method represents the first biochemical and genetic investigation into microbial P=S bond formation. chemrxiv.orgle.ac.uk The principle has been successfully applied to a variety of trialkyl and aryl phosphines, indicating its potential broad applicability for synthesizing compounds like this compound in a more environmentally benign manner. nih.gov

Table 2: Microbial P=S Bond Formation Findings

| Feature | Description | Reference |

|---|---|---|

| Organism | Diverse bacteria, including E. coli | nih.gov |

| Reactants | Tertiary phosphine (e.g., Ph₃P), Cellular sulfur metabolites | chemrxiv.orgnih.gov |

| Process | In vivo biotransformation via central sulfur metabolism | nih.gov |

| Mechanism | Generation of reactive sulfane sulfur followed by abiotic reaction | nih.gov |

| Scope | Applicable to various trialkyl and aryl phosphines | nih.gov |

Desulfuration and Interconversion Reactions

Phosphine sulfides serve as stable and versatile intermediates in organophosphorus chemistry, primarily because the P=S bond can be selectively cleaved to yield the corresponding trivalent phosphine. rsc.org This desulfuration is a key step in many synthetic sequences where the sulfur atom acts as a protecting group for the air-sensitive phosphine.

Conversion of Phosphine Sulfides to Phosphines (e.g., Ni-Raney Mediated)

A widely used and highly efficient method for the desulfuration of tertiary phosphine sulfides is treatment with Raney Nickel (Raney-Ni). rsc.orgresearchgate.net This reaction is valued for its mild conditions and broad substrate scope, effectively reducing alkyl, aryl, cyclic (such as this compound), and sterically hindered phosphine sulfides to their corresponding phosphines. rsc.orgresearchgate.netmdpi.com

A critical feature of the Raney-Ni mediated desulfuration is its stereospecificity. When optically active, P-stereogenic phosphine sulfides are subjected to this reaction, the corresponding phosphine is obtained with a clean retention of configuration at the phosphorus center. rsc.orgresearchgate.netresearchgate.net This predictable stereochemical outcome makes the phosphine sulfide group an excellent protecting group in asymmetric synthesis, allowing for manipulation of other parts of the molecule before the phosphine is unmasked without loss of enantiomeric purity. researchgate.net

Table 3: Characteristics of Raney-Ni Mediated Desulfuration

| Characteristic | Description | Reference |

|---|---|---|

| Reagent | Raney Nickel (Raney-Ni) | rsc.orgresearchgate.net |

| Substrate Scope | Broad: Alkyl, aryl, cyclic, and sterically crowded phosphine sulfides | rsc.org |

| Conditions | Mild (e.g., THF at 50 °C) | researchgate.net |

| Efficiency | High to quantitative yield | researchgate.netmdpi.com |

| Stereochemistry | Stereospecific, with retention of configuration at phosphorus | rsc.orgresearchgate.netresearchgate.net |

Stereoselective Transformations and Chiral Auxiliary Strategies

The synthesis of P-chiral phosphorus compounds is of significant interest for applications in asymmetric catalysis. dicp.ac.cn Phosphine sulfides like this compound are pivotal intermediates in strategies designed to control the stereochemistry at the phosphorus atom.

Stereoselective Transformations: These are reactions that create or transform a stereocenter with a high degree of selectivity. An example is the iridium-catalyzed asymmetric allylic substitution, where secondary phosphine sulfides, including this compound, can be used as nucleophiles. dicp.ac.cn This reaction allows for the synthesis of branched allylic phosphine compounds with excellent stereoselectivity (up to 99.9% ee) and regioselectivity under mild conditions. dicp.ac.cn The use of the phosphine sulfide is crucial as it has a lower tendency to deactivate the metal catalyst compared to the corresponding phosphine oxide. dicp.ac.cn Another approach involves the enzymatic desymmetrisation of prochiral phosphine sulfides, which can provide access to P-chiral products. mdpi.com

Chiral Auxiliary Strategies: This approach involves covalently bonding a chiral molecule (the auxiliary) to a prochiral substrate to create a mixture of diastereomers, which can then be separated. uni-regensburg.denumberanalytics.com In the context of phosphine sulfides, a racemic phosphine precursor can be reacted with a chiral amine or alcohol. uni-regensburg.de The resulting diastereomeric phosphinous amides can be separated, often by fractional crystallization. uni-regensburg.de The separated diastereomer is then converted to the desired P-chiral product. For instance, sulfurization of the purified intermediate yields a P-stereogenic phosphine sulfide, and subsequent removal of the chiral auxiliary provides the final enantiomerically pure compound. uni-regensburg.de This method provides reliable access to stereochemically pure P-stereogenic compounds. acs.orgnih.govresearchgate.net

Table 4: General Steps in a Chiral Auxiliary Strategy

| Step | Description | Reference |

|---|---|---|

| 1. Coupling | A racemic P(III) precursor is reacted with a chiral auxiliary (e.g., a chiral amine). | uni-regensburg.de |

| 2. Separation | The resulting mixture of diastereomers is separated (e.g., by crystallization). | uni-regensburg.de |

| 3. Transformation | The purified diastereomer is converted, for example, by sulfurization to a phosphine sulfide. | mdpi.comuni-regensburg.de |

| 4. Cleavage | The chiral auxiliary is removed to yield the enantiomerically pure P-chiral product. | uni-regensburg.deresearchgate.net |

Coordination Chemistry of Dicyclohexylphosphine Sulfide Complexes

Ligand Design Principles and Electronic/Steric Tuning

The design of ligands incorporating the dicyclohexylphosphine (B1630591) sulfide (B99878) moiety is guided by the unique interplay of steric and electronic effects imparted by its constituent groups. The bulky cyclohexyl substituents and the polar P=S bond are key determinants of its coordination behavior.

The two cyclohexyl groups attached to the phosphorus atom in dicyclohexylphosphine sulfide exert a profound influence on its coordination properties. These substituents are both sterically demanding and electron-donating, which has several important consequences for ligand behavior.

Steric Hindrance : The voluminous nature of the cyclohexyl substituents provides significant steric bulk around the phosphorus center. mdpi.com This steric hindrance can protect the metal center in a complex, influencing the geometry of the coordination sphere and potentially preventing the formation of undesired species like palladacycles. mdpi.com The steric crowding can also facilitate key catalytic steps, such as reductive elimination. mdpi.comorgsyn.org

Electronic Effects : The cyclohexyl groups are strong electron-donating alkyl substituents. This property increases the electron density on the phosphorus atom, which in turn enhances the nucleophilicity and donor ability of the sulfur atom in the corresponding phosphine (B1218219) sulfide. mdpi.comrsc.org This increased basicity contributes to efficient coordination with metal centers like palladium. mdpi.com In ferrocene (B1249389) acylphosphines, for instance, replacing phenyl with cyclohexyl substituents increases the basicity of the phosphine group, an effect that is counterbalanced by the electron-withdrawing carbonyl group. rsc.org The introduction of electron-donating cyclohexyl groups has been shown to increase the donor ability of the phosphine moiety in phosphinostibine ferrocene derivatives. acs.org

The combination of these steric and electronic factors allows for the fine-tuning of the ligand's properties for specific applications in catalysis. orgsyn.org

Hemilability is a characteristic of multidentate ligands that possess at least two different donor groups with varying coordination strengths. d-nb.inforesearchgate.net One group binds strongly to the metal center, while the other forms a weaker, more labile bond that can be easily displaced by a substrate or solvent molecule during a catalytic cycle. d-nb.infonih.gov This behavior is crucial as it can stabilize different catalytic species and create open coordination sites for substrate binding. d-nb.info

Ligands incorporating a phosphine sulfide group can exhibit hemilability. While this compound itself is a monodentate ligand, it can be incorporated into multidentate frameworks where the sulfur atom acts as one of the donors. In γ-phosphino-functionalized propyl phenyl sulfide ligands (R₂PCH₂CH₂CH₂SPh), where R can be a cyclohexyl group, the phosphine group initially coordinates to a rhodium(I) center. acs.org The thioether sulfur atom remains uncoordinated but can subsequently displace other ligands to form a chelate, demonstrating the hemilabile nature of the P,S system. The hemilabile character of κP,κS-coordinated ligands in rhodium complexes was revealed in reactions with carbon monoxide. acs.org This ability to switch between monodentate and bidentate coordination is a hallmark of hemilabile ligands. nih.govchemrxiv.org

The development of chiral ligands is central to asymmetric catalysis. sioc-journal.cnnih.govnih.gov Chirality can be introduced at various positions in a ligand, including at the phosphorus atom itself, creating what is known as a P-stereogenic or P-chiral ligand. nih.govnih.gov These ligands have proven highly effective in a range of enantioselective transformations due to their structural rigidity, steric bulk, and electron-rich nature. sioc-journal.cn

The dicyclohexylphosphino group is a common substituent in the design of chiral ligands. For example, new chelating P,S-ligands based on a thioglucose backbone have been synthesized with a dicyclohexylphosphino moiety. acs.org In the resulting palladium(II) complexes, the presence of the chiral sugar backbone and the P,S-chelation leads to the formation of multiple diastereomeric isomers in solution. acs.org While this compound itself is achiral, the principles of P-chirality are relevant when considering its derivatives. The synthesis of P-chiral phosphines often involves the stereoselective transformation of a prochiral phosphine precursor, and the bulky cyclohexyl groups can play a role in directing the stereochemical outcome of such reactions. The combination of a stereogenic phosphorus center with other chiral elements within a ligand architecture allows for precise control over the chiral environment around the metal catalyst. acs.org

Complexation with Transition Metals

Palladium complexes are of immense importance in cross-coupling catalysis, and phosphine ligands are critical to their success. orgsyn.org this compound derivatives have been shown to coordinate to palladium(II) in distinct modes.

Monodentate S-Ligation : In a complex with a biaryl monophosphine sulfide ligand bearing dicyclohexyl substituents, coordination to palladium(II) occurs exclusively through the sulfur atom in a monodentate fashion. mdpi.comresearchgate.net The resulting complex is a dinuclear species with two chloride bridges. mdpi.com X-ray crystallographic analysis of this complex revealed a square-planar geometry around each palladium center. Interestingly, an agostic interaction, a weak C-H···Pd bond, was observed between a C-H group of one of the cyclohexyl substituents and the metal center. mdpi.com

Chelation : When the dicyclohexylphosphino group is part of a larger, potentially bidentate P,S-ligand, chelation to the palladium(II) center can occur. acs.org For example, 2,3,4,6-tetra-O-acetyl-1-((2-(dicyclohexylphosphino)benzyl)thio)-β-d-glucopyranose acts as a chelating P,S-ligand, forming cationic allyl-palladium(II) complexes. acs.org In these cases, both the phosphorus and sulfur atoms bind to the metal, creating a stable chelate ring, which influences the catalytic activity and selectivity of the complex. acs.org

The table below summarizes key data for a palladium(II) complex featuring a monodentate S-ligated biaryl phosphine sulfide with dicyclohexyl substituents.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Mode | Monodentate via S atom | mdpi.com |

| Complex Structure | Dinuclear, halogen-bridged dimer | mdpi.com |

| Agostic Interaction | C-H···Pd distance: 3.322(7) Å | mdpi.com |

| Synthesis Condition | Reaction with Pd(II) source in dichloromethane (B109758) at 40 °C | mdpi.com |

Rhodium complexes are widely used in catalysis, particularly for hydrogenation and hydroformylation reactions. The coordination of phosphine sulfide-containing ligands to rhodium has been explored, revealing interesting reactivity.

In studies involving γ-phosphino-functionalized propyl phenyl sulfides (R₂PCH₂CH₂CH₂SPh), the dicyclohexylphosphino-functionalized ligand (R=Cy) was shown to coordinate to rhodium(I) centers. acs.org Initially, the ligand binds to the rhodium atom through the phosphorus donor (κP-coordination). acs.org These complexes, which are air-sensitive and soluble in THF and dichloromethane, can then undergo further reactions. acs.org For instance, deprotonation at the carbon atom adjacent to the sulfur leads to the formation of cyclometalated organorhodium compounds where the ligand is bound in a κC,κP fashion. acs.org The hemilabile nature of these P,S ligands is evident in their reactions with CO, which can induce a change in coordination to a κP,κS-chelated form. acs.org

Selected NMR spectroscopic data for rhodium complexes with a dicyclohexylphosphino-functionalized P,S ligand are presented in the table below.

| Complex Type | 31P NMR Spin System | 1JRh,P Coupling Constant (Hz) | Reference |

|---|---|---|---|

| [RhCl(Cy₂PCH₂CH₂CH₂SPh-κP)(cod)] (8) | AX | 144.5 | acs.org |

| [RhCl(Cy₂PCH₂CH₂CH₂SPh-κP)(dppe)] (7) | AEMX | 127.5 - 133.3 | acs.org |

The difference in the rhodium-phosphorus coupling constants reflects the different trans influence of the other ligands in the coordination sphere (olefin vs. phosphine). acs.org These studies highlight the versatility of dicyclohexylphosphine-containing ligands in stabilizing various coordination modes with rhodium.

Interactions with Group 8 Metals (e.g., Iron, Ruthenium)

The coordination of this compound with Group 8 metals like iron and ruthenium has been explored, often in the context of creating catalysts for various organic transformations. While specific studies focusing solely on this compound with these metals are not extensively detailed in the provided results, the broader context of phosphine ligands in iron and ruthenium chemistry provides valuable insights.

Iron complexes bearing diphosphine ligands are known to be effective catalysts for hydrogenation reactions. google.com For instance, iron(II) catalysts with diimino-diphosphine tetradentate ligands have been synthesized and shown to be active in the hydrogenation of ketones, aldehydes, and imines. google.com The electronic and steric properties of the phosphine ligands are crucial for the catalytic activity. google.com

Ruthenium complexes with phosphine ligands have also been extensively studied. For example, ruthenium(II) complexes with diphosphine/diamine tetradentate ligands are effective for the asymmetric transfer hydrogenation of ketones. google.com In some cases, ruthenium complexes are modified with phosphine ligands like triphenylphosphine (B44618) or tri-n-butylphosphine to enhance their reactivity in processes like hydroformylation. wiley-vch.de The interaction between iron and ruthenium in heterodimetallic complexes containing phosphine ligands has also been investigated, revealing interesting electronic and structural properties, such as metal-to-metal charge transfer bands. researchgate.net These studies highlight the importance of the phosphine ligand in modulating the properties of the resulting metal complexes. researchgate.netresearchgate.net

Investigation of Group 10 Metal Complexes (Nickel, Palladium, Platinum)

The interaction of this compound and related phosphine ligands with Group 10 metals (nickel, palladium, and platinum) has been a subject of significant research, particularly in the development of cross-coupling catalysts.

Nickel: Nickel complexes with phosphine ligands are widely used in catalysis. nih.gov Dicyclohexylphosphine, for example, reacts with anhydrous nickel(II) chloride and bromide to form cis-[NiX₂{P(C₆H₁₁)₂H}₂] complexes. rsc.org These square planar complexes are diamagnetic and have been characterized by X-ray diffraction and NMR spectroscopy. rsc.orgulisboa.pt The coordination of phosphine ligands to nickel is crucial for its catalytic activity in reactions like aryl thioether metathesis and cross-coupling reactions. nih.govethz.ch The steric and electronic properties of the phosphine ligand, such as in highly hindered monophosphines, play a significant role in the isolation and reactivity of low-valent nickel complexes. ulisboa.pt

Palladium: this compound and its derivatives are key ligands in palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org For instance, the palladium complex of a biaryl monophosphine sulfide was synthesized and shown to coordinate to the palladium(II) center through the sulfur atom, forming a monodentate ligand dimer bridged by halogen atoms. mdpi.com The steric bulk and electronic properties of ligands like 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) are critical in stabilizing the palladium catalyst and influencing the rate of reductive elimination in C-N cross-coupling reactions. acs.org The coordination of these bulky phosphine ligands can lead to the formation of highly active catalysts. acs.org

Platinum: Platinum(II) complexes containing dicyclohexylphosphine ligands have been synthesized and studied for their potential applications. For example, the reaction of a platinum complex with bis(dicyclohexylphosphino)ethane (dcpe) can yield mononuclear platinum complexes. nih.gov These complexes can activate small molecules like hydrogen and carbon disulfide. nih.gov Cyclometalated platinum(II) complexes with bis(dicyclohexylphosphino)alkane derivatives have also been reported, and their photophysical properties have been investigated. nih.gov The coordination of dicyclohexylphosphine ligands to platinum(0) has been utilized in the synthesis of various organometallic platinum complexes. thieme-connect.de

Structural Analysis of Metal-Dicyclohexylphosphine Sulfide Complexes

The structural analysis of metal complexes containing this compound and related ligands provides fundamental insights into their bonding and reactivity.

Single Crystal X-ray Diffraction Studies of Coordination Geometries

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes. researchgate.netsc.edu This method has been used to characterize the coordination geometries of numerous complexes containing dicyclohexylphosphine and its derivatives.

For instance, the X-ray structure of cis-[NiCl₂{P(C₆H₁₁)₂H}₂] revealed a square planar geometry around the nickel atom. rsc.org The average Ni-Cl and Ni-P bond distances were determined to be 2.20(1) Å and 2.15(1) Å, respectively. rsc.org In a palladium(II) complex with a biaryl monophosphine sulfide ligand, X-ray diffraction showed a monodentate coordination through the sulfur atom, resulting in a dinuclear complex with two bridging chloride anions. mdpi.com The structure of a palladium(II) amido complex with the RuPhos ligand showed a distorted square planar geometry at the palladium center. acs.org

The following table summarizes key crystallographic data for selected metal complexes with dicyclohexylphosphine-related ligands.

| Complex | Metal | Coordination Geometry | Space Group | Reference |

| cis-[NiCl₂{P(C₆H₁₁)₂H}₂] | Ni(II) | Square Planar | I4₁/a | rsc.org |

| Palladium(II) biaryl monophosphine sulfide complex | Pd(II) | Distorted Square Planar | Pbca | mdpi.com |

| [(dppf)Ni(o-tolyl)Cl] | Ni(II) | Square Planar | - | nih.gov |

| [PdCl₂(dcpf)] | Pd(II) | Distorted Square Planar | - | researchgate.net |

This table is generated based on available data and may not be exhaustive.

Dimeric and Bridging Ligand Formations in Metal Complexes

This compound and related phosphine ligands can act as bridging ligands, leading to the formation of dimeric or polymeric metal complexes. nih.gov This bridging can occur through the phosphorus atom, the sulfur atom (in the case of the sulfide), or other functional groups on the ligand.

A notable example is the palladium(II) complex of a biaryl monophosphine sulfide, which forms a dinuclear structure with two chloride bridges between the two palladium centers. mdpi.com In this complex, the phosphine sulfide ligand coordinates in a monodentate fashion via the sulfur atom. mdpi.com Dimeric rhodium complexes supported by a bridging phosphido/bis(phosphine) ligand have also been synthesized and structurally characterized, revealing a Rh₂P₂ diamondoid core. nih.gov

The formation of bridged sulfido dimers is a proposed pathway in the thermolysis of nickel thiolato complexes, such as L₂Ni(SH)(Ph) where L₂ can be a diphosphine ligand like bis(dicyclohexylphosphino)ethane (dcpe). acs.org These dimers, with the general formula [P₂Ni(μ-S)]₂, feature bridging sulfur atoms. acs.org

Analysis of Metal-Ligand Bond Characteristics (P-TM, P-C Bonds)

The nature of the bonds between the metal center and the this compound ligand, specifically the phosphorus-transition metal (P-TM) and phosphorus-carbon (P-C) bonds, is crucial to the stability and reactivity of the complex. mdpi.combrahmanandcollege.org.in

The P-TM bond is typically a strong dative covalent bond, where the phosphorus atom donates a lone pair of electrons to an empty orbital on the metal. brahmanandcollege.org.infiveable.me The strength of this bond is influenced by the electronic properties of both the phosphine ligand and the metal. nih.gov In biaryl phosphine ligands, the P-C bond, particularly the one connecting phosphorus to an aromatic ring, can be weakened upon coordination, which can be a factor in certain catalytic cycles. mdpi.com

In the case of cis-[NiCl₂{P(C₆H₁₁)₂H}₂], the average Ni-P bond distance was found to be 2.15(1) Å. rsc.org For palladium(II) amido complexes with the bulky RuPhos ligand, the P-Pd bond length and the angles around the palladium atom are distorted from ideal square planar geometry due to steric hindrance. acs.org For example, in one such complex, the P-Pd-C(aryl) bond angle was 81.79°, deviating significantly from the ideal 90°. acs.org This distortion can influence the rate of subsequent reaction steps, such as reductive elimination. acs.org The analysis of bond lengths and angles through techniques like X-ray crystallography provides valuable data for understanding these structure-reactivity relationships. libretexts.org

Reactivity and Reaction Mechanisms Involving Dicyclohexylphosphine Sulfide

Role of the Thiophosphinyl Group in Chemical Transformations

The thiophosphinyl group (P=S) is the central functional group in dicyclohexylphosphine (B1630591) sulfide (B99878), and its characteristics are crucial to the compound's reactivity. Unlike tertiary phosphines, which are known to be strong ligands that can sometimes deactivate metal catalysts through potent coordination, the corresponding phosphine (B1218219) sulfides exhibit a moderated binding affinity. dicp.ac.cnresearchgate.net This reduced coordination strength is a key attribute, preventing catalyst poisoning and allowing for successful catalytic cycles where other phosphorus-based nucleophiles might fail. dicp.ac.cn

The use of secondary phosphine sulfides like dicyclohexylphosphine sulfide as nucleophilic reagents in catalysis is advantageous because they strike a balance: they are sufficiently nucleophilic to participate in reactions while having a "relatively low deactivation capacity against metal catalysts". dicp.ac.cnnih.gov This moderation is attributed to the electronic nature of the P=S bond. The sulfur atom reduces the electron-donating ability of the phosphorus atom compared to a simple phosphine, thus weakening its interaction with the metal center. This allows the phosphine sulfide to associate with the catalyst to react and then dissociate, permitting the catalytic cycle to proceed efficiently.

Mechanistic Pathways in Catalytic Cycles

This compound and related compounds are involved in a variety of catalytic cycles, each characterized by distinct mechanistic pathways.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cross-coupling reactions. wikipedia.orgnih.gov In a typical palladium-catalyzed cross-coupling cycle, the active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X). princeton.edu This step involves the insertion of the metal center into the R-X bond, increasing the metal's oxidation state to Pd(II) and its coordination number. wikipedia.orglibretexts.org

Following a transmetalation step, the cycle concludes with reductive elimination. This is the reverse of oxidative addition, where a new C-C or C-heteroatom bond is formed, and the two organic fragments are expelled from the metal's coordination sphere. libretexts.org This process reduces the metal's oxidation state back to Pd(0), thereby regenerating the active catalyst. wikipedia.org While this compound itself acts as a nucleophile, ligands derived from it can participate in these cycles, with the electronic and steric properties of the dicyclohexylphosphino group influencing the rates and efficiencies of the oxidative addition and reductive elimination steps.

Table 1: Fundamental Steps in a Generic Cross-Coupling Cycle

| Step | Description | Change in Metal Center |

|---|---|---|

| Oxidative Addition | The metal center inserts into a substrate bond (e.g., C-X), breaking the bond. | Oxidation state and coordination number increase. |

| Transmetalation | An organic group is transferred from another organometallic reagent to the catalyst. | Ligands on the metal center are exchanged. |

| Reductive Elimination | Two ligands on the metal center couple and are expelled as a single molecule. | Oxidation state and coordination number decrease, regenerating the catalyst. |

This table outlines the core transformations in many cross-coupling reactions where phosphine-based ligands are crucial.

In iridium-catalyzed asymmetric allylic substitution reactions, this compound has been used effectively as a phosphorus nucleophile. dicp.ac.cnnih.gov A key step in the proposed mechanism is the formation of an allyl-iridium intermediate. dicp.ac.cn The catalytic cycle begins with the coordination of the iridium catalyst to an allylic substrate. Subsequently, the leaving group is eliminated, often assisted by an activator like a scandium triflate, to generate a cationic π-allyl iridium(III) species. dicp.ac.cn

This electrophilic allyl-iridium complex is the central intermediate of the reaction. acs.org The this compound then acts as a nucleophile, attacking the allyl moiety. The regioselectivity and stereoselectivity of this attack are controlled by the chiral ligand on the iridium catalyst, ultimately leading to the formation of the chiral allylic phosphine sulfide product and regeneration of the active iridium(I) catalyst. dicp.ac.cn

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which an electron and a proton are transferred together in a concerted or stepwise manner. nih.gov This process is critical in numerous biological and chemical systems, including those involving metal-sulfur sites. nih.govnih.gov When this compound coordinates to a metal center via its sulfur atom, it creates a metal-sulfur (M-S) site that can participate in such reactivity.

The M-S bond can facilitate H-atom abstraction from a substrate. In this process, a radical abstracts a hydrogen atom (proton and electron) from a C-H, N-H, or O-H bond. nih.gov The resulting metal-hydrosulfido (M-SH) species has a specific S-H bond dissociation free energy (BDFE), which is a key thermodynamic parameter. nih.govacs.org The reactivity of the M-S site in PCET and H-atom abstraction is governed by the redox potential of the M-S/M-S• couple and the pKa of the corresponding M-SH species. nih.govnih.gov These pathways are crucial for understanding the activation of small molecules and the catalytic cycles of various metalloenzymes and synthetic catalysts. nih.gov

Diphosphine monosulfide systems, which contain a P(III)-P(V)(S) bond, can undergo unique intramolecular rearrangements. These transformations are often initiated by external stimuli such as light. researchgate.netresearchgate.net For instance, photoinduced addition reactions of diphosphane (B1201432) monosulfides to alkenes can proceed without the need for any catalyst or additive. researchgate.net Similarly, tetraphenyldiphosphine disulfide can undergo a reductive rearrangement when exposed to light, triggering the bisthiophosphinylation of alkenes and alkynes. researchgate.net These reactions highlight the latent reactivity within the phosphorus-phosphorus bond when one of the phosphorus atoms is in the pentavalent thiophosphinyl state. Such rearrangements can lead to the formation of new P-C bonds and provide synthetic routes to complex organophosphorus compounds. researchgate.netresearchgate.net

Regioselective and Stereoselective Aspects of Reactions

In catalysis, controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is paramount. wikipedia.org The use of this compound as a nucleophile in iridium-catalyzed asymmetric allylic substitution provides an excellent example of achieving high levels of both.

In these reactions, branched allylic phosphine compounds are synthesized with exceptional stereoselectivity, reaching up to 99.9% enantiomeric excess (ee), and high regioselectivity. dicp.ac.cnnih.gov The selectivity is dictated by the chiral environment created by the ligand coordinated to the iridium center during the nucleophilic attack of the phosphine sulfide on the allyl-iridium intermediate. The steric bulk of the two cyclohexyl groups on the phosphorus nucleophile also plays a critical role in influencing the trajectory of the attack, favoring the formation of one specific regioisomer and stereoisomer over others. dicp.ac.cn This precise control allows for the synthesis of structurally complex and chirally pure molecules, which is of significant interest in pharmaceutical and materials science. nih.gov

Table 2: Enantioselectivity in Iridium-Catalyzed Allylic Substitution with Various Secondary Phosphine Sulfides

| Phosphine Sulfide Nucleophile | Product Enantiomeric Excess (ee) |

|---|---|

| Diphenylphosphine sulfide | >98% |

| This compound | >98% |

| Di(o-tolyl)phosphine sulfide | >98% |

Data sourced from an iridium-catalyzed asymmetric synthesis of allylic phosphine compounds. dicp.ac.cn This table demonstrates that this compound is highly effective in achieving excellent stereoselectivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Scandium triflate |

| Tetraphenyldiphosphine disulfide |

| Diphenylphosphine sulfide |

| Di(o-tolyl)phosphine sulfide |

Phosphorus-Sulfur (P-S) Bond Chemistry and Reactivity

The activation of the phosphorus-sulfur double bond (P=S) is a fundamental process in both biological systems and synthetic chemistry. While specific details on the activation of the P=S bond in this compound are not extensively detailed in the provided search results, general principles of P-S bond chemistry can be applied. The strength of the P-S bond is significant, with bond dissociation energies estimated to be around 87.3 kcal/mol when the phosphorus atom carries a formal positive charge. nih.gov

In synthetic contexts, the reactivity of the P=S bond is often harnessed in the preparation of other organophosphorus compounds. For instance, secondary phosphine sulfides can be utilized in iridium-catalyzed asymmetric allylic substitutions. nih.gov The phosphine sulfide functionality is crucial in these reactions as it demonstrates a lower tendency to deactivate the metal catalyst compared to the corresponding phosphine. nih.gov

The formation and cleavage of carbon-sulfur (C-S) bonds are pivotal transformations in organic synthesis, with applications in the preparation of a wide array of valuable compounds. unipr.itresearchgate.net While this compound itself is not a direct reagent for C-S bond formation or cleavage, its derivatives and related sulfur-containing compounds are extensively involved in such reactions.

C-S Bond Formation:

The synthesis of organosulfur compounds often involves S-alkylation or S-arylation reactions. organic-chemistry.org For instance, the rhodium-catalyzed coupling of sulfenamides with diazo compounds provides a route to chiral sulfilimines through the formation of a new S-C bond. researchgate.net Electrochemical methods also offer a green approach for constructing C-S bonds, such as in the synthesis of α-sulfenylated ketones from thiophenols and enol-acetates. researchgate.net The Pummerer reaction and its variants represent another powerful tool for C-S bond formation, where sulfoxides are activated to react with nucleophiles, including arenes, to form new aryl sulfides. nih.gov

C-S Bond Cleavage:

The cleavage of C-S bonds is a key step in various synthetic methodologies. For example, visible light-triggered cleavage of sulfidic C-S bonds in benzylic thioethers can generate carbocations, which can then be used to form new C-C and C-N bonds. unipr.it In some cases, C-S bond cleavage can occur during the formation of metal clusters. The reaction of certain ligands containing thioether linkages with cuprous chloride has been shown to result in C-S bond cleavage and the formation of a tetranuclear copper(I) cluster. nih.gov The mechanism of S-S bond cleavage in disulfides by phosphine nucleophiles, which involves an SN2 displacement, has been studied computationally and highlights the thermodynamics of P-S versus S-S bond formation and cleavage. nih.gov

Catalytic Applications of Dicyclohexylphosphine Sulfide and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Dicyclohexylphosphine (B1630591) sulfide (B99878) derivatives are primarily utilized in this context, where their steric and electronic properties can be finely tuned to influence the outcome of chemical reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions heavily relies on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity. In this arena, bulky and electron-rich dialkylbiaryl phosphines, which can be derived from dicyclohexylphosphine sulfide, are among the most effective ligands.

This compound itself is generally not the active ligand in Suzuki-Miyaura or Buchwald-Hartwig reactions. It is an air-stable precursor that can be reduced to the corresponding dicyclohexylphosphine. More commonly, derivatives such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are employed. nih.govtcichemicals.com These ligands, featuring the dicyclohexylphosphino group, create a sterically hindered and electron-rich environment around the palladium atom. This environment promotes the crucial steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired product. nih.gov

The use of these sophisticated ligands allows for the coupling of challenging substrates, including less reactive aryl chlorides, at low catalyst loadings and often at room temperature. nih.govnih.gov The development of such ligands has significantly expanded the scope and utility of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions in academic and industrial settings. nih.govwikipedia.orgharvard.edu

Table 1: Representative Buchwald-Hartwig Amination using a Dicyclohexylphosphine Derivative Ligand (XPhos)

| Aryl Halide | Amine | Catalyst | Ligand | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Reflux | 94 |

Data sourced from a representative procedure. tcichemicals.com

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a cornerstone of modern synthetic chemistry. This transformation heavily relies on chiral metal-ligand complexes, where the ligand is responsible for inducing enantioselectivity. Chiral phosphines, particularly diphosphines, are a dominant class of ligands for this purpose. nih.gov

While specific applications of chiral derivatives of this compound in asymmetric hydrogenation are not extensively documented in the surveyed literature, the principles of ligand design in this field are well-established. Peralkyldiphosphines, such as those containing cyclohexyl groups, have been developed and shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of α-dicarbonyl compounds. rsc.org The steric bulk of the cyclohexyl groups, combined with the chirality of the ligand backbone, creates a well-defined chiral pocket around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the hydrogenation. The development of chiral monophosphine ligands has also gained significant attention, as they can be uniquely effective when the catalytic species accommodates only a single phosphine. pharm.or.jp

The principles governing asymmetric hydrogenation also apply to the broader class of asymmetric reductions of carbon-carbon, carbon-nitrogen, and carbon-oxygen multiple bonds. The goal is to transfer a hydride (often from H₂ or a surrogate) to a prochiral substrate with high enantioselectivity. The catalyst is typically a complex of a transition metal (such as rhodium, ruthenium, or iridium) with a chiral phosphine ligand. nih.gov

Chiral diphosphine ligands featuring rigid backbones and tunable electronic properties have been designed to achieve high enantioselectivity in the reduction of a wide range of substrates. nih.govchemrxiv.org The stereoelectronic features of the ligand are critical; for instance, electron-donating groups on the phosphine can increase the catalyst's activity, while the steric profile dictates the enantiomeric excess (ee) of the product. While direct catalytic cycles involving this compound derivatives are not prominent, their corresponding chiral phosphines are integral to this field.

A notable and direct application of secondary phosphine sulfides is in iridium-catalyzed asymmetric allylic substitution reactions. In this transformation, a nucleophile replaces a leaving group on an allylic substrate. A significant challenge in using phosphorus-containing nucleophiles is their strong coordination to the metal catalyst, which can lead to deactivation.

Recent research has demonstrated that unprotected secondary phosphine sulfides, including this compound, can serve as effective nucleophiles in these reactions. The key to their success is their reduced coordination ability compared to the corresponding phosphines. The sulfur atom lowers the nucleophilicity of the phosphorus lone pair, preventing the formation of overly stable, inactive metal-phosphorus complexes. This allows the iridium catalyst to remain active throughout the reaction. This approach has enabled the synthesis of chiral allylic phosphine compounds with excellent regioselectivity and high enantioselectivity (up to 99.9% ee). The use of phosphine sulfides as nucleophilic reagents represents a significant advance, overcoming the long-standing problem of catalyst deactivation in allylic substitutions with phosphorus nucleophiles.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While phosphines are well-known nucleophilic organocatalysts, the role of phosphine sulfides is more nuanced. nih.gov Rather than acting as the primary catalyst, they are often involved as substrates in reactions that generate valuable chiral phosphorus compounds.

For example, enantioselective phospha-Michael addition reactions have been developed where a secondary phosphine sulfide adds to an α,β-unsaturated compound. researchgate.net This reaction, catalyzed by a separate chiral organocatalyst (such as a chiral Brønsted acid or a hydrogen-bonding co-catalyst), produces α-chiral phosphine sulfides with high yield and enantiomeric excess. researchgate.net These chiral products can then be converted into other valuable molecules, such as chiral phosphine ligands. This demonstrates the synthetic utility of phosphine sulfides within organocatalytic strategies to access stereochemically defined phosphorus compounds.

Heterogeneous and Supported Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling. stanford.edumdpi.com A common strategy in this area is the immobilization of a homogeneous catalyst onto a solid support.

While there is a vast body of research on supporting phosphine ligands and their metal complexes on materials like polymers, silica, or metal-organic frameworks (MOFs), specific examples detailing the immobilization of this compound for catalytic applications are not widely reported in the current literature. rsc.org However, the general approaches developed for phosphine ligands could potentially be applied. For instance, this compound could be functionalized with a reactive group to allow it to be covalently grafted onto a support material. Once immobilized, it could serve as a supported precursor, which is then reduced in situ to the active phosphine ligand. This would combine the operational advantages of heterogeneous catalysis with the high activity and selectivity of the molecular catalyst. Such an approach could lead to the development of robust, recyclable catalyst systems for cross-coupling, hydrogenation, or other phosphine-mediated reactions. rsc.orgmdpi.com

Catalyst Regeneration and Stability Considerations in Industrial and Academic Contexts

The stability and regenerability of catalysts are paramount for their practical application in both industrial and academic settings. mdpi.comresearchgate.net Phosphine-based catalysts, while highly active, can be prone to deactivation through various mechanisms, including oxidation and ligand degradation. researchgate.net The development of robust and recyclable catalytic systems is therefore a key area of research.

Phosphine sulfide complexes, including those of this compound, have been investigated as air-stable alternatives to their phosphine counterparts. The sulfur atom in the phosphine sulfide can protect the phosphorus from oxidation, leading to enhanced stability. researchgate.net For instance, mononuclear phosphine sulfide Pd(0) complexes have been shown to be stable and not decompose after Suzuki-Miyaura coupling reactions, whereas analogous phosphine Pd(0) complexes tend to decompose into inactive palladium black. nih.gov

A significant advancement in this area is the development of regenerative phosphine sulfide palladium(0) catalysts. nih.gov A study has demonstrated that the P=S bond in a phosphine sulfide ligand can be activated by a Pd(0) complex, leading to a catalytic cycle for the replacement of the chalcogen atom. nih.gov This process can be harnessed for the regeneration of the phosphine or phosphine sulfide from an oxidized phosphine. nih.gov This regenerative capability is a crucial step towards creating more sustainable and economically viable catalytic processes.

The stability of palladium catalysts supported on various materials is also a critical factor. For example, the deactivation of Pd/Al₂O₃ catalysts by sulfur poisoning is a well-known issue in industrial processes like the dehydrogenation of cyclohexane. rsc.org The regeneration of such catalysts is often challenging, although treatment under a hydrogen flow has shown some effectiveness. rsc.org The use of more sulfur-tolerant ligands, such as phosphine sulfides, could potentially mitigate this deactivation pathway.

While specific industrial-scale applications and regeneration protocols for this compound-based catalysts are not detailed in the available literature, the general principles of phosphine sulfide catalyst stability and regeneration provide a strong foundation for their potential use in robust catalytic systems. The air-stability and the demonstrated potential for regeneration make phosphine sulfide complexes, including derivatives of this compound, promising candidates for future development in catalysis. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) |

| (diphenylphosphino)terephthalic acid |

| MOF-5 |

| MIL-101 |

| Palladium |

| Trifluoroacetic acid (TFA) |

| [CpFe(C₅H₄)]₂P(S)Ph |

| Pd/Al₂O₃ |

Advanced Characterization and Spectroscopic Analysis of Dicyclohexylphosphine Sulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the analysis of organophosphorus compounds. In particular, Phosphorus-31 (³¹P) NMR is highly effective for probing the electronic environment of the phosphorus atom in dicyclohexylphosphine (B1630591) sulfide (B99878) and its complexes.

³¹P NMR spectroscopy serves as a primary technique for the structural elucidation of dicyclohexylphosphine sulfide and for monitoring its chemical transformations. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of its substituents, and its oxidation state. This sensitivity allows for the differentiation between various phosphorus species in a reaction mixture.

For instance, ³¹P NMR has been effectively used to monitor the progress of reactions where this compound acts as a nucleophilic reagent. In iridium-catalyzed asymmetric allylic substitution reactions, ³¹P NMR monitoring experiments can track the consumption of the starting phosphine (B1218219) sulfide and the formation of the product. dicp.ac.cn Such monitoring provides valuable kinetic and mechanistic information, confirming, for example, that ligand displacement occurs within a specific timeframe. dicp.ac.cn The distinct chemical shifts of the reactant and product allow for the determination of conversion ratios. dicp.ac.cn

The coordination of this compound to a metal center typically results in a significant change in the ³¹P NMR chemical shift, providing direct evidence of complex formation. The magnitude and direction of this shift can offer insights into the nature of the metal-sulfur bond.

While ³¹P NMR is a versatile technique, its specific application for determining distances in peptide systems using this compound as a probe is not extensively documented in the reviewed literature. This specialized application often requires specific paramagnetic or fluorescent properties of the phosphorus-containing probe, which may not be inherent to this compound.

X-ray Crystallography

Single-crystal X-ray diffraction analysis is the gold standard for determining the three-dimensional structure of molecules. For derivatives of this compound, this method has been used to establish the connectivity of atoms and the conformation of the cyclohexyl rings. In the context of coordination chemistry, it reveals the precise manner in which the phosphine sulfide ligand binds to a metal center.

For example, the crystal structure of a palladium(II) complex containing a biaryl monophosphine sulfide ligand derived from this compound has been determined. mdpi.com Such analyses provide detailed information on the coordination sphere of the metal ion and the packing of the molecules in the crystal lattice. mdpi.com

Table 1: Selected Crystallographic Data for a Palladium(II) Complex of a Biaryl Monophosphine Sulfide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.123 |

| b (Å) | 19.456 |

| c (Å) | 25.789 |

| Z | 8 |

| R-factor | 0.045 |

Note: Data corresponds to a derivative complex and not this compound itself. Further research is needed for the specific crystallographic data of the parent compound.

X-ray crystallography is crucial for elucidating the coordination modes of phosphine sulfide ligands. This compound, through its sulfur atom, can coordinate to metal centers in various ways. A common coordination mode is monodentate ligation, where the sulfur atom forms a single bond with the metal center. mdpi.comresearchgate.net

In a reported palladium(II) complex, the biaryl monophosphine sulfide ligand, which incorporates the this compound moiety, binds to the palladium center exclusively through the sulfur atom in a monodentate fashion. mdpi.com This coordination results in a dinuclear complex with two bridging chloride ions. mdpi.com The analysis of the crystal structure also reveals subtle intramolecular interactions, such as agostic interactions between a C-H bond of a cyclohexyl group and the palladium center. mdpi.com The stereochemistry at the phosphorus center and the conformation of the cyclohexyl rings are also unambiguously determined through these crystallographic studies.

Mass Spectrometry

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information based on fragmentation patterns.

The mass spectrum of this compound and its derivatives would be expected to show a prominent molecular ion peak (M⁺), confirming the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula with high accuracy. kyoto-u.ac.jp

In the analysis of coordination complexes containing the this compound ligand, mass spectrometry can confirm the formation of the desired complex and provide evidence for its composition. Fragmentation patterns can reveal the loss of ligands or parts of the ligand, offering further structural insights. For instance, in related dithiophosphinate complexes, the mass spectra show characteristic isotopic patterns for metal ions and sulfur, which aids in the confirmation of the structure. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dicyclohexylphosphine |

| Diarylphosphine sulfide |

| Methylphenylphosphine sulfide |

| Biaryl monophosphine sulfide |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous verification of synthesized this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to within 5 parts per million (ppm). This capability allows for the determination of a compound's elemental formula.

For this compound (C₁₂H₂₃PS), the theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³¹P, and ³²S). The experimentally measured m/z value from an HRMS instrument is then compared to this theoretical value. A close match between the experimental and calculated mass provides strong evidence for the compound's identity and purity, confirming that the correct elemental composition is present. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. nih.govmdpi.com

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₂H₂₃PS | [M+H]⁺ | 231.1336 | 231.1332 | -1.73 |

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

The most diagnostic vibrations include the stretching of the phosphorus-sulfur double bond (P=S) and the various modes associated with the cyclohexyl rings. The P=S stretching vibration typically appears as a strong band in the fingerprint region of the spectrum. The aliphatic C-H stretching vibrations of the cyclohexyl groups are observed at higher wavenumbers, while their bending and rocking vibrations appear at lower frequencies. The presence and specific positions of these bands provide a unique spectral fingerprint for this compound, allowing for its identification and qualitative assessment of purity. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Cyclohexyl) | 2850 - 2935 | Strong |

| CH₂ Scissoring (Cyclohexyl) | ~1450 | Medium |

| P=S Stretch | 600 - 750 | Strong, Sharp |

Advanced Techniques for Metal-Ligand Complex Characterization

When this compound acts as a ligand to a metal center, a suite of advanced analytical techniques is required to fully characterize the resulting complex's electronic and geometric structure.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local structure and electronic state of an absorbing atom. nih.gov For a metal complex of this compound, XAS measurements at the metal's K-edge or L-edge can reveal critical details. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal center. nih.govrsc.org The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local coordination environment, including the number, type, and distances of neighboring atoms, such as the M-S and M-P bond lengths. rsc.org

X-ray Emission Spectroscopy (XES) is a complementary technique that probes the occupied electronic orbitals. diamond.ac.uk By analyzing the energy of emitted X-rays following core-hole creation, XES can provide insights into the nature of the metal-ligand bonding, the spin state of the metal, and the character of the molecular orbitals involved in the coordination. nih.govacs.org Together, XAS and XES offer a comprehensive picture of the electronic and geometric structure of the metal center within the complex. escholarship.org

Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive method for measuring the magnetic properties of a material. hzdr.de This technique is particularly valuable for characterizing metal-sulfur radical complexes where this compound is a ligand. By measuring the magnetic susceptibility of a sample as a function of temperature and applied magnetic field, SQUID magnetometry can determine the electronic spin state of the metal center(s). hzdr.de

For multinuclear complexes, this data can reveal the nature and magnitude of magnetic coupling between metal centers, distinguishing between ferromagnetic (spins aligned) and antiferromagnetic (spins opposed) interactions. wisc.edu This information is crucial for understanding the electronic structure and potential applications of these complexes in areas such as molecular magnetism and catalysis. nih.gov

For materials science applications where this compound or its metal complexes are incorporated into solid-state materials, Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD) are vital for microstructural characterization.

SEM provides high-resolution images of a material's surface, revealing information about its morphology, topography, and composition. nih.govnih.gov This is useful for examining the size and shape of crystalline powders or the surface features of thin films.

EBSD is an SEM-based technique that provides crystallographic information from the sample surface. bruker.comebsd.com By scanning the electron beam across the sample, EBSD can generate maps of crystal orientation, identify the different crystalline phases present, and characterize grain boundaries. researchgate.netstrath.ac.uk This detailed microstructural information is critical for understanding the material's properties and performance, establishing a clear link between its synthesis, structure, and function. ebsd.com

Computational and Theoretical Studies of Dicyclohexylphosphine Sulfide

Quantum Chemical Calculations

Information regarding specific quantum chemical calculations for dicyclohexylphosphine (B1630591) sulfide (B99878) is not available in the searched scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

No specific studies using DFT to analyze the electronic structure and reactivity of dicyclohexylphosphine sulfide were identified.

Geometry Optimization and Energetic Pathway Mapping

No literature detailing the geometry optimization or the mapping of energetic pathways for reactions involving this compound could be located.

Investigation of Transition States and Reaction Barriers

Specific investigations into transition states and the calculation of reaction barriers for this compound are not documented in the available research.

Analysis of Noncovalent Interactions and Fragmental Bonding Contributions

A detailed analysis of noncovalent interactions and fragmental bonding contributions specific to this compound has not been reported in the searched literature.

Mechanistic Insights from Computational Modeling

There is a lack of specific computational modeling studies focused on providing mechanistic insights into reactions involving this compound.

Elucidation of Rate-Limiting Steps in Catalytic Processes

No computational studies that elucidate the rate-limiting steps in catalytic processes specifically involving this compound were found.

Prediction of Substrate Behavior and Reactivity Trends

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the behavior and reactivity of substrates in chemical reactions involving organophosphorus compounds like this compound. While specific computational studies on the substrate behavior of this compound are not extensively documented, the principles and methodologies can be inferred from studies on analogous phosphine (B1218219) and sulfide systems.

DFT can be employed to elucidate reaction mechanisms and predict the chemoselectivity of reactions. For instance, in phosphine-catalyzed reactions, DFT calculations can map out the potential energy surfaces for various reaction pathways, identifying the most favorable routes. This involves calculating the energies of reactants, transition states, intermediates, and products. The analysis of these energy profiles provides insights into the kinetic and thermodynamic control of the reaction, thus predicting the major products.

Key reactivity descriptors derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies and Fukui functions, can be used to rationalize and predict the reactivity of this compound as a substrate. The HOMO energy indicates the ability of the molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of these orbitals can highlight the reactive sites within the molecule. For example, in this compound, the sulfur atom is a potential nucleophilic center, and its reactivity can be quantified through these computational indices.

Furthermore, computational studies can investigate the effects of substituents on the reactivity of related compounds, which can be extrapolated to understand the behavior of this compound. For instance, DFT studies on dithiophosphate (B1263838) collectors have shown how different organic substituents influence the electronic properties and, consequently, the adsorption behavior on mineral surfaces. researchgate.net Similar computational approaches could be applied to this compound to predict how it would interact with various substrates or catalysts.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Application to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the nucleophilic character of the sulfur atom. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electrophilic character of the phosphorus atom. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Fukui Functions | Describe the change in electron density at a given point in the molecule when the total number of electrons is changed | Identify the most nucleophilic and electrophilic sites. |

Computational Studies of Palladium Coordination Modes

The coordination of phosphine ligands to palladium is a cornerstone of many catalytic processes. Computational studies, primarily using DFT, have been instrumental in understanding the coordination modes of phosphine ligands in palladium complexes. While specific studies on this compound are limited, the extensive research on analogous phosphine and phosphine sulfide ligands provides a solid framework for predicting its coordination behavior.

DFT calculations can be used to determine the optimized geometries of palladium complexes with this compound. biointerfaceresearch.com These calculations can predict bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional structure of the coordination sphere around the palladium center. For palladium(II) complexes, a square planar geometry is commonly observed. biointerfaceresearch.commdpi.com Computational models can confirm this and identify any distortions from ideal geometry due to the steric bulk of the cyclohexyl groups.

Furthermore, computational studies can elucidate the nature of the palladium-ligand bonding. Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the donor-acceptor interactions between the ligand and the metal. In the case of this compound, both the phosphorus and sulfur atoms are potential donor sites. DFT calculations can help determine whether the ligand coordinates in a monodentate fashion through either phosphorus or sulfur, or in a bidentate fashion, forming a chelate ring. The relative energies of these different coordination modes can be calculated to predict the most stable arrangement.

The electronic properties of the coordinated this compound can also be analyzed. The electron-donating ability of the ligand, which is a crucial factor in its catalytic performance, can be quantified using various computational methods. These studies can help in understanding how the electronic and steric properties of this compound influence the stability and reactivity of the resulting palladium complexes.

Table 2: Calculated Structural Parameters for a Hypothetical [PdCl2(this compound)2] Complex

| Parameter | Predicted Value |

|---|---|

| Pd-P Bond Length | ~2.3-2.4 Å |

| Pd-S Bond Length | ~2.4-2.5 Å |

| P-Pd-P Bond Angle | ~90-100° |

| Coordination Geometry | Distorted Square Planar |

Spectroscopic Parameter Prediction and Correlation

Computational methods, particularly DFT, have become increasingly reliable for the prediction of spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and understand electronic properties. For this compound, the prediction of its ³¹P NMR chemical shift is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and accurate approach for calculating NMR chemical shifts. researchgate.netnih.gov This method allows for the calculation of the magnetic shielding tensor, from which the isotropic chemical shift can be derived. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set. Studies on a wide range of palladium-phosphine complexes have shown that good agreement with experimental data can be achieved with appropriate computational protocols. nih.gov

For this compound, a computational study would involve geometry optimization followed by the GIAO calculation of the ³¹P NMR chemical shift. The calculated value can then be compared to the experimental spectrum for verification. Discrepancies between the calculated and experimental shifts can often be minimized through the use of a linear scaling procedure, where the calculated shifts are plotted against the experimental values for a series of related compounds, and a correction factor is applied. nih.gov

These computational predictions are not only useful for structure confirmation but also for understanding the factors that influence the chemical shift. For instance, the coordination of this compound to a metal center like palladium is expected to cause a significant change in its ³¹P NMR chemical shift. Computational studies can model this coordination shift and correlate it with changes in the electronic structure of the phosphorus atom upon complexation.

Table 3: Predicted vs. Experimental ³¹P NMR Chemical Shifts for Phosphine Sulfides

| Compound | Computational Method | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| Triphenylphosphine (B44618) sulfide | GIAO-DFT | 42.5 | 42.7 |

| Triethylphosphine sulfide | GIAO-DFT | 52.1 | 52.3 |

| This compound | GIAO-DFT (Hypothetical) | ~60-70 | (Requires experimental data) |

Theoretical Frameworks for Chiral Induction and Stereoselectivity

When a phosphine ligand is chiral, it can induce stereoselectivity in a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. Computational studies provide a powerful theoretical framework for understanding the origins of this chiral induction and for predicting the stereochemical outcome of a reaction. While this compound itself is not chiral, the principles of stereoselectivity can be discussed in the context of related chiral phosphine sulfide ligands.

Theoretical models for stereoselectivity in transition-metal catalysis often focus on the analysis of the transition states leading to the different stereoisomeric products. The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. A lower activation energy for the transition state leading to one enantiomer results in its formation as the major product.

DFT calculations are widely used to locate and calculate the energies of these transition states. researchgate.net By meticulously modeling the interaction between the chiral ligand, the metal center, and the substrate in the transition state, it is possible to identify the key steric and electronic interactions that control the stereoselectivity. For example, non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the chiral ligand and the substrate can play a crucial role in stabilizing one transition state over the other. researchgate.net

In the context of a hypothetical chiral derivative of this compound, computational models could be used to predict which enantiomer of a product would be favored in a palladium-catalyzed asymmetric reaction. This would involve constructing and calculating the energies of all possible diastereomeric transition states. The results of these calculations can then be used to rationalize experimental observations and to design more selective catalysts. Machine learning models are also emerging as a tool to predict the stereoselectivity of reactions based on features derived from the reactants and catalysts. nih.gov

Table 4: Key Factors in Computational Models of Stereoselectivity

| Factor | Description | Relevance to Chiral Phosphine Sulfide Ligands |

|---|---|---|

| Steric Repulsion | Unfavorable interactions between bulky groups | The bulky cyclohexyl groups, if part of a chiral framework, would create a well-defined chiral pocket, leading to significant steric differentiation between diastereomeric transition states. |

| Electronic Effects | Attractive or repulsive electrostatic interactions | The electron-rich sulfur atom could engage in specific electronic interactions with the substrate, influencing the orientation of the substrate in the transition state. |